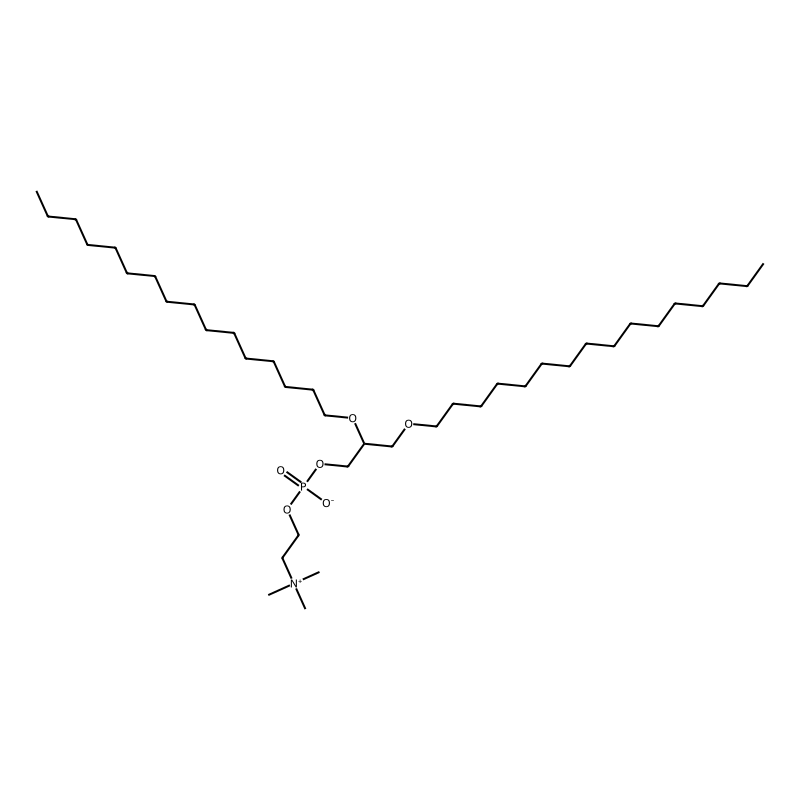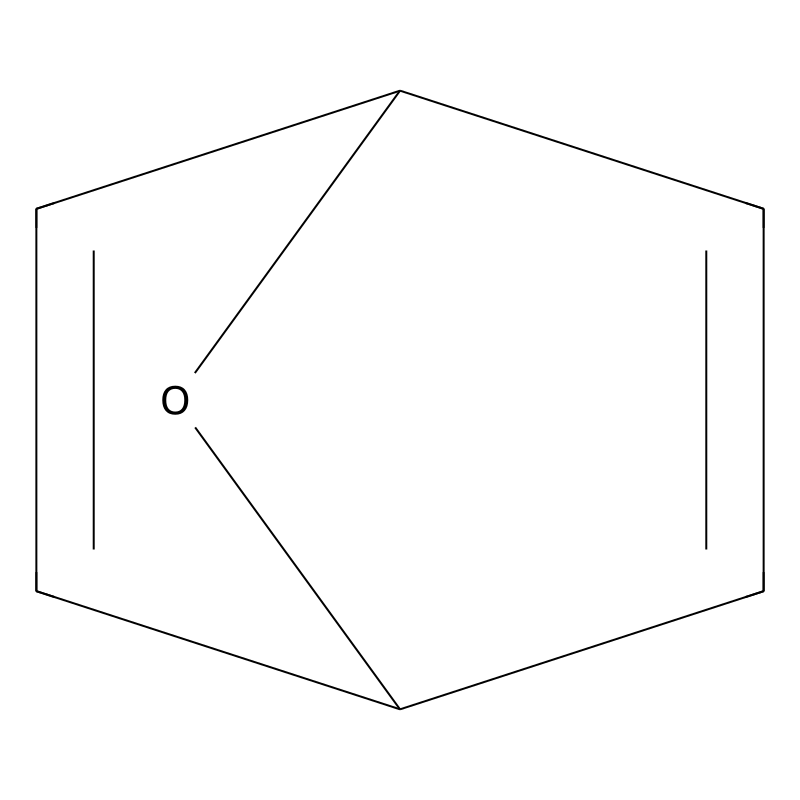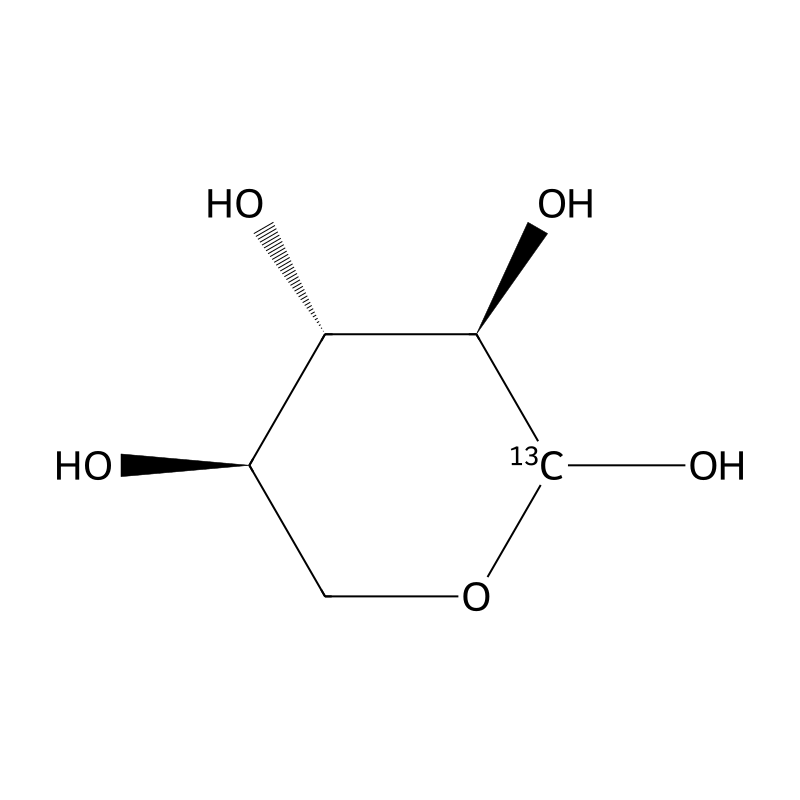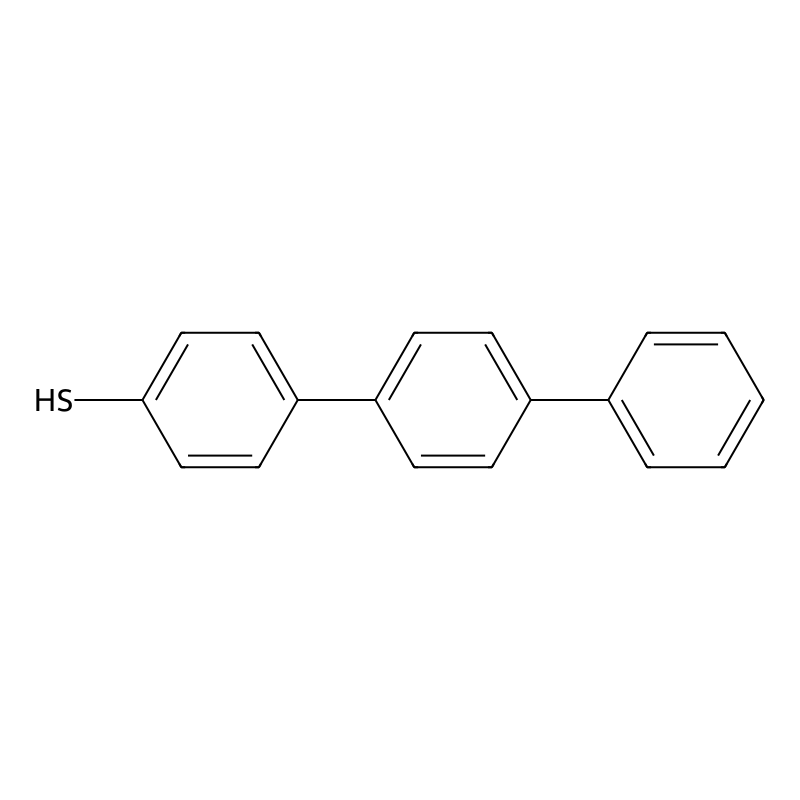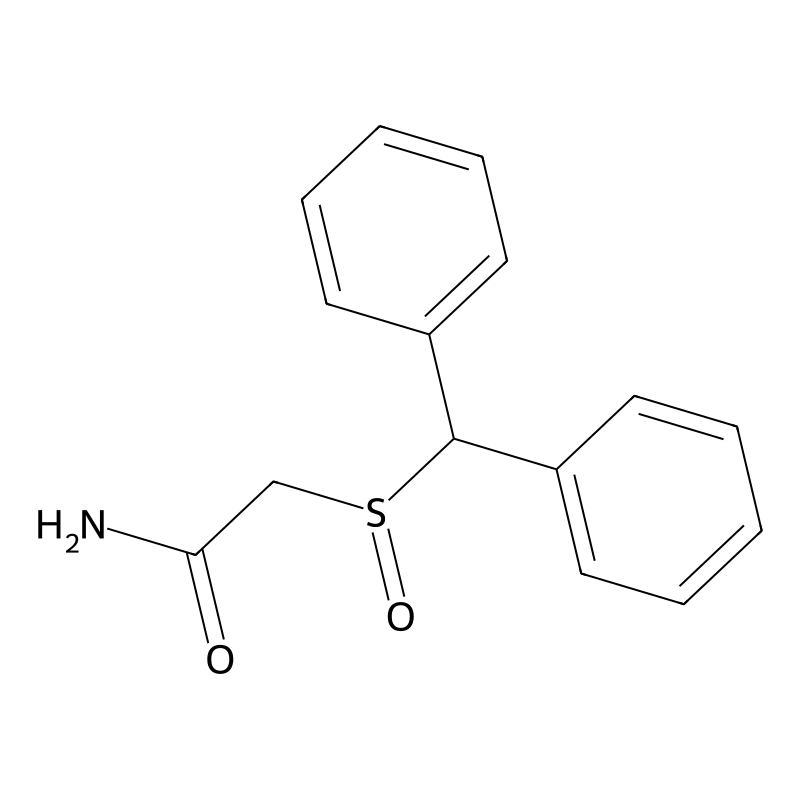Copper dibutyldithiocarbamate
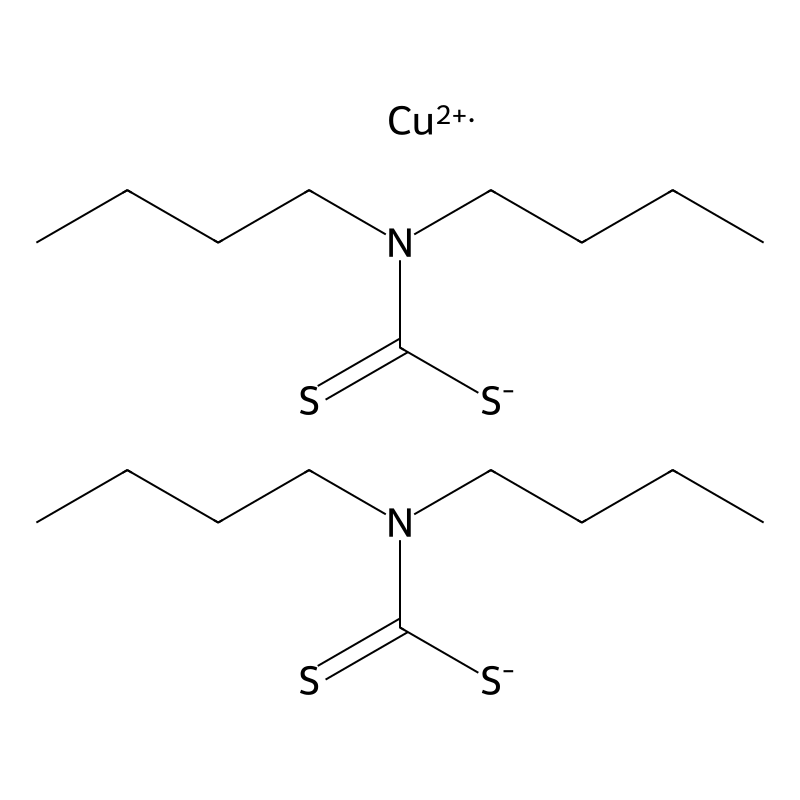
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Flotation
Cu(DBDTC) is widely used as a flotation agent in mineral processing. It selectively binds to the surfaces of specific minerals, allowing them to adhere to air bubbles and float to the top of a slurry for separation. This process is crucial in the mining and extraction of valuable metals like copper, lead, and zinc. Source: [An Introduction to Mineral Processing]
Fungicide
Cu(DBDTC) exhibits fungicidal properties, making it a potential candidate for developing antifungal treatments. Research is ongoing to investigate its effectiveness against various fungal pathogens and its potential mechanisms of action. Source: [Antifungal dithiocarbamates: chemistry, mechanism of action and resistance: ]
Copper dibutyldithiocarbamate is a coordination complex with the chemical formula C₁₈H₃₆CuN₂S₄. It consists of a copper ion coordinated with two dibutyldithiocarbamate ligands. This compound is notable for its solubility in organic solvents and its ability to interact with various metals, including copper, zinc, and nickel . The compound exhibits distinct colors depending on its oxidation state, transitioning from brown to green upon oxidation .
Copper dibutyldithiocarbamate is considered a moderately toxic compound. Exposure can cause skin irritation, eye irritation, and respiratory problems. Prolonged or repeated exposure may lead to adverse effects on the nervous system, liver, and kidneys. It is classified as a potential skin sensitizer. Due to its fungicidal properties, it may be harmful to some non-target organisms, such as beneficial insects and aquatic life.
Important Safety Precautions:
- Wear appropriate personal protective equipment (PPE) when handling copper dibutyldithiocarbamate, including gloves, safety glasses, and a respirator.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling the compound.
- Follow proper disposal procedures as regulated by local authorities.
Research indicates that copper dibutyldithiocarbamate exhibits significant biological activity, particularly in cancer treatment. It has been shown to inhibit tumor growth and enhance the effectiveness of chemotherapeutic agents by facilitating the release of reactive oxygen species in cancer cells . Additionally, it has potential applications in treating neurodegenerative diseases due to its ability to chelate metal ions, thus reducing oxidative stress .
The synthesis of copper dibutyldithiocarbamate typically involves the reaction of copper salts with dibutyldithiocarbamate ligands. Common methods include:
- Direct Reaction: Mixing a copper(II) salt (such as copper(II) chloride) with dibutyldithiocarbamate in an organic solvent leads to the immediate formation of the complex. This process is often straightforward and yields high purity products .
- Oxidative Addition: This method involves oxidizing thiuram disulfides in the presence of copper metal, which can also produce good yields of the desired complex .
Copper dibutyldithiocarbamate is utilized in various fields:
- Catalysis: It serves as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
- Agriculture: The compound is explored for its fungicidal properties, offering potential applications in crop protection.
- Pharmaceuticals: Its role as an anticancer agent has garnered attention, particularly for enhancing chemotherapy effectiveness .
Studies have shown that copper dibutyldithiocarbamate interacts with various biological molecules, influencing their behavior and stability. For instance, it can form complexes with proteins and nucleic acids, affecting cellular processes such as apoptosis and oxidative stress response . Additionally, its chelation properties allow it to modulate metal ion availability in biological systems, which is crucial for maintaining cellular homeostasis.
Copper dibutyldithiocarbamate shares structural and functional similarities with other dithiocarbamate complexes. Here are some comparable compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| Copper diethyldithiocarbamate | C₁₈H₃₆CuN₂S₄ | Exhibits similar biological activity; used in cancer research. |
| Copper dimethyldithiocarbamate | C₁₈H₃₆CuN₂S₄ | Known for its catalytic properties; less soluble than dibutyldithiocarbamate. |
| Zinc dibutyldithiocarbamate | C₁₈H₃₆ZnN₂S₄ | Used primarily in agricultural applications; exhibits fungicidal activity. |
Copper dibutyldithiocarbamate is unique due to its specific ligand structure and superior solubility in organic solvents compared to other dithiocarbamates. Its distinct biological activities further differentiate it from similar compounds, making it a subject of interest in both medicinal chemistry and industrial applications .
Physical Description
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
13927-71-4
General Manufacturing Information
Rubber product manufacturing
Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.




